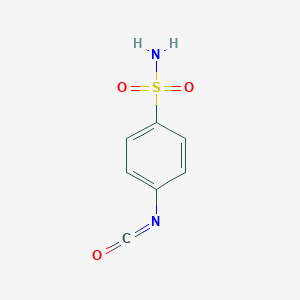

4-Isocyanatobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-isocyanatobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-4H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSAYSBNKDUNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614869 | |

| Record name | 4-Isocyanatobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1773-42-8 | |

| Record name | 4-Isocyanatobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isocyanatobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-Isocyanatobenzenesulfonamide (CAS 1785-27-9)

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

4-Isocyanatobenzenesulfonamide (CAS 1785-27-9) represents a critical bifunctional "Janus" building block in medicinal chemistry. Structurally, it possesses two distinct reactive handles: a highly electrophilic isocyanate (

This duality makes it indispensable for the synthesis of Carbonic Anhydrase Inhibitors (CAIs) and sulfonylurea therapeutics . Unlike simple aryl isocyanates, the presence of the sulfonamide group introduces unique solubility profiles and hydrogen-bonding capabilities, but also necessitates rigorous anhydrous handling to prevent self-polymerization or hydrolysis. This guide outlines the physicochemical baseline, reactivity logic, and validated protocols for utilizing this reagent in drug design.

Physicochemical Profile

The following data aggregates experimental values and calculated properties essential for stoichiometric calculations and solvent selection.

Table 1: Core Physicochemical Data

| Property | Value / Description | Context for Application |

| CAS Number | 1785-27-9 | Unique Identifier |

| IUPAC Name | 4-Isocyanatobenzenesulfonamide | Also: |

| Molecular Formula | ||

| Molecular Weight | 198.20 g/mol | Essential for molarity calculations |

| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation or hydrolysis |

| Melting Point | 173–177 °C (dec.) | High MP due to intermolecular H-bonding of sulfonamide |

| Solubility | DMSO, DMF, Acetone, THF (Anhydrous) | Incompatible with water, alcohols, and primary amines (unless as reactants) |

| Density | ~1.5 g/cm³ (Predicted) | Solid state handling |

| Storage | 2–8 °C, Hygroscopic, Inert Gas | Moisture triggers formation of insoluble urea byproducts |

Reactivity & Mechanistic Logic

Understanding the electrophilicity of the isocyanate carbon is paramount. The isocyanate group is the "warhead" for conjugation, while the sulfonamide group acts as the "payload" or anchor.

The Isocyanate-Nucleophile Interaction

The central carbon of the isocyanate group is highly electron-deficient. Nucleophiles attack this carbon, leading to a resonance-stabilized intermediate that protonates to form stable linkages.

-

Reaction with Amines (

): Forms Ureas . This is the primary route for synthesizing CAIs. The reaction is rapid, exothermic, and irreversible. -

Reaction with Alcohols (

): Forms Carbamates (Urethanes) . Slower than amine addition; often requires catalysis (e.g., DBTL or tertiary amines). -

Reaction with Water (

): FATAL SIDE REACTION. Water attacks the isocyanate to form an unstable carbamic acid, which decarboxylates to release

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways based on the nucleophile introduced.

Figure 1: Chemoselectivity landscape of 4-isocyanatobenzenesulfonamide. The green path represents the desired synthesis of urea-based inhibitors.

Synthetic Utility in Drug Design

The primary application of CAS 1785-27-9 is the synthesis of Carbonic Anhydrase Inhibitors (CAIs) .

The Pharmacophore Rationale

Human Carbonic Anhydrases (hCAs) are zinc-metalloenzymes. The unsubstituted sulfonamide group (

-

The Challenge: Simple sulfonamides often lack isoform selectivity (e.g., targeting tumor-associated hCA IX vs. cytosolic hCA II).

-

The Solution: Reacting 4-isocyanatobenzenesulfonamide with diverse amines creates a "tail" via the urea linkage. This tail interacts with the hydrophobic and hydrophilic pockets at the entrance of the active site, conferring high selectivity and potency (nanomolar

).

Experimental Protocol: Synthesis of Sulfonamide-Urea Conjugates

Objective: To couple 4-isocyanatobenzenesulfonamide with a secondary amine (morpholine) to synthesize a model CAI. This protocol is adaptable to other primary/secondary amines.

Reagents & Equipment

-

Electrophile: 4-Isocyanatobenzenesulfonamide (1.0 equiv).

-

Nucleophile: Morpholine (1.1 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Must be dried over molecular sieves.

-

Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL round-bottom flask and cool under a stream of nitrogen.

-

Dissolution: Charge the flask with 4-isocyanatobenzenesulfonamide (1 mmol, 198 mg) and anhydrous DCM (10 mL). Stir until a suspension or clear solution forms (depending on concentration).

-

Addition: Add Morpholine (1.1 mmol) dropwise via syringe at

(ice bath).-

Observation: The reaction is exothermic. A precipitate often forms immediately as the urea product is less soluble in DCM than the reactants.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Use TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the isocyanate starting material.

-

-

Workup (Precipitation Method):

-

If solid precipitates: Filter the solid using a sintered glass funnel. Wash the cake with cold DCM (

) to remove unreacted amine. -

If solution remains clear: Concentrate the solvent to ~20% volume under reduced pressure, then add cold diethyl ether to induce precipitation.

-

-

Purification: Recrystallization from Ethanol/Water or Acetonitrile is standard if high purity is required.

Workflow Diagram

Figure 2: Logical flow for the synthesis of urea derivatives from isocyanates.

Analytical Characterization

To validate the identity of the product, look for these key spectral features:

-

IR Spectroscopy:

-

Disappearance: Strong peak at ~2270 cm⁻¹ (Isocyanate

stretch). -

Appearance: New bands at ~1650–1700 cm⁻¹ (Urea

) and ~3300 cm⁻¹ (N-H stretch).

-

-

¹H NMR (DMSO-d₆):

-

Sulfonamide protons (

) typically appear as a broad singlet at 7.2–7.5 ppm . -

Urea protons (

) appear downfield, often 8.5–9.5 ppm , depending on substituents.

-

Safety & Handling (E-E-A-T)

-

Respiratory Sensitization: Like all isocyanates, CAS 1785-27-9 is a potent respiratory sensitizer. Inhalation can cause asthma-like symptoms. Always handle in a fume hood.

-

Sulfonamide Allergy: Researchers with "sulfa drug" allergies should exercise extreme caution, as the sulfonamide moiety is intact.

-

Pressure Hazard: Do not store in sealed vessels if moisture contamination is suspected;

evolution can pressurize glassware.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15004, 4-Isocyanatobenzenesulfonamide. PubChem. Link

-

Fisher Scientific. (2024). Safety Data Sheet: 4-Isocyanatobenzenesulfonamide. Link

-

Thakur, A., et al. (2015). Sulfonamides as potential carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4373-4386. Link

Navigating the Solubility Landscape of 4-Isocyanatobenzenesulfonamide: A Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 4-isocyanatobenzenesulfonamide in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific molecule, this document emphasizes the fundamental principles governing its solubility, detailed experimental protocols for its accurate measurement, and the critical considerations for handling a reactive isocyanate compound. This guide is intended to empower researchers, scientists, and drug development professionals with the necessary knowledge to confidently assess the solubility of 4-isocyanatobenzenesulfonamide, a crucial parameter for its application in synthesis, formulation, and biological studies.

Introduction: The Duality of Reactivity and Solubility

4-Isocyanatobenzenesulfonamide is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its utility is derived from the presence of two key functional groups: a highly reactive isocyanate (-NCO) group and a sulfonamide (-SO₂NH₂) moiety. The isocyanate group serves as a versatile electrophile, readily reacting with nucleophiles such as amines and alcohols to form urea or carbamate linkages, respectively. This reactivity makes it a valuable building block for the synthesis of a diverse range of derivatives. The sulfonamide group, a well-established pharmacophore, imparts a range of potential biological activities.

A thorough understanding of the solubility of 4-isocyanatobenzenesulfonamide in various organic solvents is paramount for its effective utilization. Solubility dictates the choice of reaction media, purification strategies, and formulation approaches. However, the very reactivity of the isocyanate group presents a challenge in solvent selection and solubility determination, as protic solvents can react with the solute, leading to its degradation. This guide will address these challenges by providing a robust framework for both theoretical prediction and experimental determination of solubility.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This adage suggests that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces. For 4-isocyanatobenzenesulfonamide, a molecule with both polar (sulfonamide) and reactive, moderately polar (isocyanate) groups, its solubility will be a nuanced interplay of various factors.

2.1. The Role of the Sulfonamide Group

The sulfonamide group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O). This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide). The extended Hildebrand solubility approach has been successfully used to estimate the solubility of various sulfonamides in binary and ternary solvent systems.[2] This approach considers the cohesive energy densities of the solute and solvent, providing a semi-quantitative prediction of solubility.

2.2. The Influence of the Isocyanate Group

The isocyanate group is a polar functional group that can participate in dipole-dipole interactions. However, its primary characteristic is its high electrophilicity. This reactivity necessitates caution when selecting solvents for solubility studies. Protic solvents, such as water and alcohols, will react with the isocyanate to form a carbamic acid (which is unstable and decomposes) or a urethane, respectively. Therefore, for determining the true solubility of the intact molecule, aprotic solvents are generally preferred.

2.3. Predicting Solubility: A Qualitative Framework

Based on these principles, a qualitative prediction of the solubility of 4-isocyanatobenzenesulfonamide in common organic solvents can be made:

-

High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile. These solvents can effectively solvate the polar sulfonamide group without reacting with the isocyanate moiety.

-

Moderate Solubility: Likely in moderately polar aprotic solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM).

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes and toluene, which lack the ability to form strong interactions with the polar functional groups of the molecule.

-

Reactive Instability: In protic solvents like methanol and ethanol, the compound will likely exhibit initial solubility but will degrade over time.

The following diagram illustrates the key molecular interactions influencing the solubility of 4-isocyanatobenzenesulfonamide.

Caption: Predicted solubility of 4-isocyanatobenzenesulfonamide.

Experimental Determination of Solubility

Given the lack of readily available data, experimental determination of the solubility of 4-isocyanatobenzenesulfonamide is essential. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]

3.1. Materials and Equipment

-

4-Isocyanatobenzenesulfonamide (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance

-

Vials with PTFE-lined caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for experimental solubility determination.

3.3. Detailed Step-by-Step Protocol

Step 1: Preparation of a Saturated Solution

-

Add an excess amount of solid 4-isocyanatobenzenesulfonamide to a tared vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Record the mass of the added solid.

-

Add a known volume of the selected anhydrous organic solvent to the vial.

-

Securely cap the vial with a PTFE-lined cap to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a constant temperature shaker or incubator. A standard temperature of 25 °C is typically used.

-

Agitate the slurries for a sufficient period to ensure that equilibrium is reached. For many compounds, 24 to 48 hours is adequate, but for poorly soluble compounds or those with slow dissolution kinetics, longer times may be necessary. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

Step 3: Phase Separation

-

After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high solubility values.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This removes any remaining microscopic solid particles.

Step 4: Quantification

-

Accurately dilute the filtered saturated solution with a suitable solvent (usually the same solvent used for the solubility determination or the mobile phase for HPLC).

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of 4-isocyanatobenzenesulfonamide. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

3.4. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the quantification of 4-isocyanatobenzenesulfonamide.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier) is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., determined by UV-Vis spectroscopy).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

A calibration curve should be generated by preparing a series of standard solutions of 4-isocyanatobenzenesulfonamide of known concentrations and plotting the peak area against the concentration. The linearity of the calibration curve should be established over the expected concentration range of the samples.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is ideal for comparing the solubility in different solvents.

Table 1: Illustrative Solubility of 4-Isocyanatobenzenesulfonamide at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethylformamide (DMF) | 6.4 | Hypothetical Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Hypothetical Value | Calculated Value |

| Acetonitrile | 5.8 | Hypothetical Value | Calculated Value |

| Tetrahydrofuran (THF) | 4.0 | Hypothetical Value | Calculated Value |

| Dichloromethane (DCM) | 3.1 | Hypothetical Value | Calculated Value |

| Toluene | 2.4 | Hypothetical Value | Calculated Value |

| Hexane | 0.1 | Hypothetical Value | Calculated Value |

Note: The values in this table are for illustrative purposes only and should be replaced with experimentally determined data.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-isocyanatobenzenesulfonamide in organic solvents. While specific quantitative data is not yet widely available, the principles and protocols outlined herein provide a robust framework for researchers to generate this critical information in their own laboratories. The high reactivity of the isocyanate group necessitates careful solvent selection and experimental design to ensure the integrity of the molecule during solubility measurements.

Future work should focus on the experimental determination of the solubility of 4-isocyanatobenzenesulfonamide in a broad range of pharmaceutically and synthetically relevant solvents. Furthermore, investigating the temperature dependence of solubility would provide valuable thermodynamic data. A comprehensive understanding of the solubility profile of this versatile molecule will undoubtedly facilitate its broader application in the development of novel therapeutics and advanced materials.

References

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620.

- LibreTexts Chemistry. (2021). 2.2: Solubility Lab.

- Papanastasiou, D. K., et al. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(18), 11847-11863.

- Perlovich, G. L., et al. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved from a relevant chemical supplier's resource page.

- Jouyban, A., et al. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. Chemical and Pharmaceutical Bulletin, 54(3), 328-331.

- Xylem Analytics. (n.d.). Titration of NCO value in resins according to DIN EN ISO 14896.

- Metrohm. (n.d.). Isocyanate content of polyurethane raw materials.

- Khan Academy. (n.d.). Solubility of organic compounds.

Sources

Advanced Technical Guide: Sulfonyl Isocyanate Derivatives in Medicinal Chemistry

Executive Summary

Sulfonyl isocyanates (

This guide provides a comprehensive technical review of sulfonyl isocyanate derivatives, moving beyond basic textbook definitions to explore industrial synthesis routes, mechanistic reactivity profiles, and their pivotal role in the production of sulfonylurea antidiabetics and herbicides. We also examine recent "green chemistry" advances, such as palladium-catalyzed carbonylation, which circumvent the use of toxic phosgene.

Chemical Fundamentals & Synthesis

The synthesis of sulfonyl isocyanates has traditionally relied on harsh phosgenation conditions. However, modern process chemistry has introduced catalytic and non-phosgene routes that offer improved safety profiles.

Synthetic Pathways[1]

Pathway A: Phosgenation of Sulfonamides (Traditional)

The industrial standard involves the direct reaction of primary sulfonamides with phosgene (

-

Mechanism: Formation of a sulfonylcarbamoyl chloride intermediate, followed by dehydrohalogenation (

elimination). -

Drawbacks: Handling of highly toxic phosgene; corrosive byproducts.

Pathway B: Silylation-Desilylation (Laboratory Scale)

A milder approach utilizes the reaction between sulfonyl chlorides and trimethylsilyl isocyanate (

-

Advantage: Avoids phosgene gas; operational at lower temperatures.

Pathway C: Pd-Catalyzed Carbonylation (Green/Recent)

A significant recent advancement (Zhao et al.) utilizes sulfonyl azides as precursors. In the presence of carbon monoxide (

-

Advantage: Atom-economical, avoids phosgene, high yields.

Comparative Analysis of Synthetic Routes

| Feature | Phosgenation (Traditional) | Silylation (TMS-NCO) | Pd-Catalyzed Carbonylation |

| Reagents | Sulfonamide + | Sulfonyl Chloride + | Sulfonyl Azide + |

| Temperature | High ( | Moderate ( | Mild ( |

| Atom Economy | Moderate (HCl waste) | Moderate (TMS-Cl waste) | High ( |

| Scalability | High (Industrial) | Low (Lab scale) | Medium (Process/Flow) |

| Safety | Low (Toxic gas) | Moderate | High (No phosgene) |

Reactivity Profile & Mechanism[3]

Enhanced Electrophilicity

The sulfonyl group is a strong electron-withdrawing group (EWG). When attached to the isocyanate nitrogen, it depletes electron density from the cumulene system (

-

Reactivity Order:

-

Implication: Sulfonyl isocyanates react violently with water and rapidly with weak nucleophiles that might be inert to standard aryl isocyanates.

Mechanistic Pathway

The reaction with nucleophiles (e.g., amines, alcohols) proceeds via a direct nucleophilic attack on the central carbon.

Figure 1: General mechanism of nucleophilic addition to sulfonyl isocyanates.

Medicinal Chemistry Applications

The most commercially significant application of sulfonyl isocyanates is the synthesis of Sulfonylureas , a class of compounds used extensively as oral antidiabetic agents (treating Type 2 diabetes) and potent herbicides.

Case Study: Synthesis of Glibenclamide (Glyburide)

Glibenclamide is a second-generation sulfonylurea. Its synthesis exemplifies the utility of the isocyanate intermediate to link a sulfonamide moiety with a complex amine.

Synthesis Workflow

-

Precursor Formation: 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is treated with an isocyanate source.

-

Isocyanate Generation: The sulfonamide group is converted to a sulfonyl isocyanate.

-

Coupling: The highly reactive sulfonyl isocyanate is coupled with cyclohexylamine.

Figure 2: Synthetic pathway for Glibenclamide via sulfonyl isocyanate.

Chlorosulfonyl Isocyanate (CSI) in Drug Design

While distinct from organosulfonyl isocyanates, Chlorosulfonyl Isocyanate (

-

Reactivity: CSI possesses two electrophilic sites: the isocyanate carbon and the sulfonyl sulfur.

-

Application: Synthesis of

-lactams (via [2+2] cycloaddition with alkenes) and carbamates.

Experimental Protocols

Protocol A: Synthesis of p-Toluenesulfonyl Isocyanate (Phosgene-Free Route)

Adapted from recent catalytic methodologies (e.g., using oxalyl chloride or triphosgene as safer surrogates).

-

Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel.

-

Reagents:

-

p-Toluenesulfonamide (10 mmol)

-

Oxalyl Chloride (12 mmol)

-

Solvent: Anhydrous Toluene or Chlorobenzene

-

Catalyst: DABCO (trace) or n-Butyl isocyanate (catalytic)

-

-

Procedure:

Protocol B: General Coupling to form Sulfonylureas

-

Dissolution: Dissolve the freshly prepared sulfonyl isocyanate (1.0 equiv) in anhydrous DCM or THF.

-

Addition: Cool to

. Add the amine nucleophile (1.0 equiv) dropwise.-

Note: Reaction is extremely fast. No base is usually required if the amine is nucleophilic enough.

-

-

Workup: Solvent evaporation typically yields the pure sulfonylurea as a solid, which can be recrystallized from Ethanol/Water.

References

-

Recent advances in reactions of aryl sulfonyl isocyanates. Organic & Biomolecular Chemistry. (2017). [Link]

-

Isocyanate-based multicomponent reactions. Beilstein Journal of Organic Chemistry. (2024). [Link]

- Method of preparing sulfonyl isocyanates (US Patent 4517133A).

Sources

- 1. Synthesis and Application of p-Toluenesulfonyl Isocyanate_Chemicalbook [chemicalbook.com]

- 2. US4517133A - Method of preparing sulfonyl isocyanates - Google Patents [patents.google.com]

- 3. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Sulfonylureas from 4-Isocyanatobenzenesulfonamide

Introduction: The Sulfonylurea Scaffold in Modern Drug Discovery

The sulfonylurea moiety, R-SO₂-NH-CO-NH-R', is a cornerstone in medicinal chemistry and agrochemical development. Renowned for its role in blockbuster antidiabetic drugs that stimulate insulin secretion from pancreatic β-cells, its utility extends far beyond.[1][2] Compounds bearing this functional group have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and herbicidal properties.[1]

The synthetic pathway explored in this guide focuses on a direct and efficient method for generating diverse libraries of sulfonylurea derivatives. We begin with 4-isocyanatobenzenesulfonamide, a versatile building block that combines the pharmacologically significant sulfonamide group with a highly reactive isocyanate electrophile.[3] This reagent provides a straightforward entry point for researchers to couple various amine-containing fragments, enabling extensive structure-activity relationship (SAR) studies.

This document serves as both a strategic guide and a practical laboratory manual. It delves into the mechanistic underpinnings of the synthesis, provides a robust, step-by-step protocol, and outlines the necessary validation and safety procedures essential for modern chemical research.

Core Principles: The Chemistry of Isocyanate-Amine Coupling

The synthesis of a sulfonylurea from 4-isocyanatobenzenesulfonamide and an amine is a classic example of nucleophilic addition. The reaction's efficiency stems from the inherent reactivity of the two functional groups.

-

The Electrophile: The isocyanate group (-N=C=O) is highly electrophilic. The carbon atom is bonded to two electronegative atoms (nitrogen and oxygen), which strongly withdraw electron density, making it an excellent target for nucleophiles.

-

The Nucleophile: Primary and secondary amines possess a lone pair of electrons on the nitrogen atom, rendering them effective nucleophiles.[3]

The reaction proceeds rapidly, often at room temperature, as the amine's nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to form a stable urea linkage.[3]

Reaction Mechanism

The diagram below illustrates the stepwise mechanism for the formation of the sulfonylurea bond.

Caption: Mechanism of Nucleophilic Addition.

Safety First: Handling Reagents with Diligence

Scientific integrity begins with safety. The reagents used in this synthesis require careful handling in a well-ventilated chemical fume hood.

-

4-Isocyanatobenzenesulfonamide: Isocyanates are potent respiratory and skin sensitizers. Inhalation can lead to asthmatic reactions, and skin contact can cause severe irritation. Always wear nitrile gloves, safety goggles, and a lab coat. Handle the solid compound carefully to avoid generating dust.

-

Amines: Many amines are volatile, flammable, and corrosive. They can cause skin and eye burns. Consult the specific Safety Data Sheet (SDS) for each amine used.

-

Solvents: Anhydrous solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are typically used. These are volatile and have their own specific hazards. Ensure there are no ignition sources nearby.

General Handling Precautions:

-

Ventilation: All operations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory.

-

Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's environmental health and safety guidelines.

Experimental Protocol: A General Procedure for Sulfonylurea Synthesis

This protocol provides a self-validating framework for the synthesis. The key to success is ensuring anhydrous conditions, as water can react with the isocyanate to form an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide, leading to unwanted side products.[4]

Materials and Equipment

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere

-

Syringes for liquid transfer

-

Magnetic stir plate

-

Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flask)

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Analytical balance

Step-by-Step Methodology

-

Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation:

-

In the prepared flask, dissolve 4-isocyanatobenzenesulfonamide (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or DCM, approx. 0.1 M concentration). The choice of an aprotic solvent is critical to prevent reaction with the isocyanate.

-

Prepare a solution of the desired primary or secondary amine (1.0-1.1 equivalents) in a small amount of the same anhydrous solvent. Using a slight excess of the amine can help ensure the complete consumption of the valuable isocyanate.

-

-

Reaction Execution:

-

Cool the isocyanate solution to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction, especially with highly reactive amines.

-

Slowly add the amine solution dropwise to the stirred isocyanate solution over 5-10 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the limiting reagent (typically the isocyanate) indicates reaction completion.

-

Reactions are often complete within 1-3 hours.[3]

-

-

Workup and Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude solid is often of high purity. If necessary, it can be purified further.

-

-

Purification (Crystallization):

-

Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

-

Allow the solution to cool slowly to room temperature. Crystals should form gradually.

-

To maximize yield, place the flask in an ice bath for an additional 30 minutes once it has reached room temperature.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Data Presentation: Representative Syntheses

The following table summarizes expected outcomes for the synthesis of various sulfonylureas using the described protocol. Yields for this type of reaction are typically high.

| Amine Substrate | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| Cyclohexylamine | N-cyclohexyl-N'-(4-sulfamoylphenyl)urea | C₁₃H₁₉N₃O₃S | 297.37 | >90% |

| Aniline | N-phenyl-N'-(4-sulfamoylphenyl)urea | C₁₃H₁₃N₃O₃S | 291.33 | >90% |

| Benzylamine | N-benzyl-N'-(4-sulfamoylphenyl)urea | C₁₄H₁₅N₃O₃S | 305.35 | >90% |

| Propylamine | N-propyl-N'-(4-sulfamoylphenyl)urea | C₁₀H₁₅N₃O₃S | 257.31 | >90% |

Visualization: Experimental Workflow

This diagram provides a high-level overview of the entire experimental process, from initial setup to final product validation.

Caption: High-Level Experimental Workflow.

Characterization and Validation

Confirming the structure and purity of the final compound is a critical step that underpins the trustworthiness of the results.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Look for the appearance of two new N-H signals for the urea linkage. The chemical shifts of these protons can be broad and are solvent-dependent, often appearing between δ 5.0 and 10.0 ppm. The signals corresponding to the amine 'R' group and the benzenesulfonamide aromatic protons should also be present and correctly integrated.

-

¹³C NMR: The most indicative signal is the urea carbonyl carbon, which typically appears in the δ 150-160 ppm range.

-

-

Infrared (IR) Spectroscopy: The formation of the sulfonylurea can be confirmed by the presence of key vibrational bands:

-

A strong C=O (carbonyl) stretch around 1640-1680 cm⁻¹.

-

N-H stretching vibrations around 3300-3400 cm⁻¹.

-

Characteristic SO₂ stretches for the sulfonamide group, typically seen near 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

-

Melting Point: A pure, crystalline solid will have a sharp melting point range (typically < 2 °C). This is a simple and effective measure of purity.

References

-

Wikipedia. (2024). Isocyanate. Retrieved from [Link]

-

Ren, Y. (2016). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of California, Santa Barbara. Retrieved from [Link]

-

Wang, Z., et al. (2024). How To Get Isocyanate? National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2012). US20120123152A1 - Process for the preparation of isocyanates.

-

PubChem. (n.d.). Urea, N-cyclohexyl-N'-(4-((2R)-3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-. Retrieved from [Link]

- Google Patents. (1998). WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved.

-

PubChem. (n.d.). Cyclohexylurea. Retrieved from [Link]

- Google Patents. (1999). US5925762A - Practical synthesis of urea derivatives.

- Google Patents. (1992). EP0471983A1 - Process for the N-alkylation of urea.

-

PubChem. (n.d.). N-Cyclohexyl-N'-(4-Iodophenyl)Urea. Retrieved from [Link]

-

Bui, T. T., Ngo, D. Q., & Tran, V. L. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering. Retrieved from [Link]

- Liu, Q., Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445–1447.

- Google Patents. (1982). US4310692A - Process for the preparation of alkyl-ureas.

-

Karimi, B., & Maleki, A. (2010). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclohexyl-N'-(Propyl)Phenyl Urea. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

- Ueda, H., Nambu, N., & Nagai, T. (1982). Polymorphism in sulfonylurea hypoglycemic agents, II: chlorpropamide. Pharmaceutica Acta Helvetiae, 57(1), 8-11.

-

PubChem. (n.d.). Urea, n-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-n'-docosyl-. Retrieved from [Link]

- Chen, K., et al. (2020).

-

SciSpace. (n.d.). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Retrieved from [Link]

-

Gaines, K. L., Hamilton, K. L., & Boyd, A. E. (1988). Characterization and Significance of Sulfonylurea Receptors. The Journal of Biological Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystallization and Purification. Retrieved from [Link]

- Anderson, N. G. (2012). Crystallization and Purification. In Practical Process Research & Development.

-

YouTube. (2021). Crystallization, Large Scale. Retrieved from [Link]

-

YouTube. (2021). Crystallization, Large Scale. Retrieved from [Link]

Sources

- 1. PubChemLite - Urea, n-(4-((4-(((cyclohexylamino)carbonyl)amino)phenyl)methyl)phenyl)-n'-docosyl- (C43H70N4O2) [pubchemlite.lcsb.uni.lu]

- 2. 4-Isocyanatobenzenesulfonamide Research Chemical [benchchem.com]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. N-Cyclohexyl-N'-(4-Iodophenyl)Urea | C13H17IN2O | CID 4357 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Addition to 4-Isocyanatobenzenesulfonamide

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 4-Isocyanatobenzenesulfonamide in Synthesis

4-Isocyanatobenzenesulfonamide is a key bifunctional reagent in organic synthesis, particularly valued in medicinal chemistry and materials science. Its structure uniquely combines a highly reactive isocyanate group with a sulfonamide moiety, a well-established pharmacophore. The electrophilic carbon of the isocyanate group serves as a prime target for a wide array of nucleophiles, leading to the formation of stable urea, carbamate, and thiocarbamate linkages. This reactivity profile allows for the straightforward introduction of the arylsulfonamide group into diverse molecular scaffolds.

Substituted ureas, a major class of compounds derived from isocyanates, are prevalent in pharmacologically active molecules.[1][2] Notably, the sulfonylurea functional group is the cornerstone of a class of drugs used in the management of type 2 diabetes, which act by targeting sulfonylurea receptors.[3] The ability to readily synthesize a library of sulfonylurea derivatives from 4-isocyanatobenzenesulfonamide makes it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery.[4]

This guide provides a comprehensive overview of the general procedures for nucleophilic addition to 4-isocyanatobenzenesulfonamide, detailing the underlying mechanisms, offering step-by-step protocols for various nucleophiles, and outlining methods for the characterization of the resulting products.

Scientific Foundation: The Mechanism of Nucleophilic Addition

The core of 4-isocyanatobenzenesulfonamide's reactivity lies in the electronic properties of the isocyanate group (-N=C=O). The central carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by a wide range of nucleophiles. An electron-withdrawing group on the aryl ring, such as the sulfonamide, further enhances the electrophilicity of the isocyanate carbon, increasing its reactivity.[5]

The generally accepted mechanism for nucleophilic addition to an isocyanate proceeds in two key steps:

-

Nucleophilic Attack: The nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbon of the isocyanate. This leads to the formation of a tetrahedral intermediate where the pi bond between the carbon and oxygen is broken, and the electron density shifts to the oxygen atom.[6][7]

-

Proton Transfer: The negatively charged oxygen atom in the intermediate is a strong base and readily abstracts a proton from the attacking nucleophile (or the solvent), resulting in the final, stable addition product.[6]

This process is typically rapid and often exothermic. For highly reactive nucleophiles, the reaction can proceed smoothly at room temperature without the need for a catalyst.[8]

Diagram: General Mechanism of Nucleophilic Addition to an Isocyanate

Caption: Mechanism of nucleophilic addition to an isocyanate.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the reaction of 4-isocyanatobenzenesulfonamide with common nucleophiles. These procedures are designed to be robust and adaptable for a range of substrates.

Safety First: Handling 4-Isocyanatobenzenesulfonamide

Isocyanates are known respiratory and skin sensitizers and can be harmful if inhaled or swallowed.[9][10] 4-Isocyanatobenzenesulfonamide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[11] In case of skin or eye contact, rinse immediately and thoroughly with water.

Protocol 1: Synthesis of N-Substituted-4-sulfamoylphenyl Ureas via Reaction with Primary and Secondary Amines

The reaction of isocyanates with primary or secondary amines is a highly efficient method for the synthesis of substituted ureas.[1][8][12] The reaction is typically fast and proceeds in high yield at room temperature.

Causality of Experimental Choices:

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to prevent hydrolysis of the isocyanate.[1][8] The choice of solvent can influence the solubility of the starting materials and the final product.

-

Stoichiometry: A 1:1 molar ratio of the amine and isocyanate is typically used. Using a slight excess of the amine can be beneficial if the isocyanate is prone to self-polymerization, though this is less common for monofunctional isocyanates.

-

Temperature: The reaction is often exothermic. For highly reactive amines, cooling the reaction mixture to 0 °C during the addition of the isocyanate can help to control the reaction rate and prevent side reactions.[1]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of 0.1-0.5 M.

-

Isocyanate Addition: Under a nitrogen or argon atmosphere, add a solution of 4-isocyanatobenzenesulfonamide (1.0 equivalent) in the same anhydrous solvent dropwise to the stirred amine solution at room temperature. For highly exothermic reactions, cool the flask in an ice bath before and during the addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting materials. Reactions are often complete within 2-4 hours.[1]

-

Work-up and Isolation:

-

If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.[1]

-

If the product is soluble, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography on silica gel.

-

Diagram: Workflow for the Synthesis of N-Substituted-4-sulfamoylphenyl Ureas

Caption: General workflow for urea synthesis.

Protocol 2: Synthesis of 4-Sulfamoylphenyl Carbamates via Reaction with Alcohols

The reaction of isocyanates with alcohols yields carbamates (urethanes). This reaction is generally slower than the reaction with amines and may require heating or the use of a catalyst.

Causality of Experimental Choices:

-

Catalyst: Tertiary amines (e.g., triethylamine, DABCO) or organometallic compounds (e.g., dibutyltin dilaurate) are often used to catalyze the reaction. The catalyst activates the isocyanate or the alcohol, accelerating the rate of nucleophilic attack.[13]

-

Temperature: Heating the reaction mixture is often necessary to achieve a reasonable reaction rate, especially with less reactive secondary or tertiary alcohols.

-

Solvent: Anhydrous aprotic solvents that are stable to the reaction temperature, such as toluene or dioxane, are suitable choices.

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alcohol (1.0 equivalent) and a catalytic amount of a suitable catalyst (e.g., 0.1 equivalents of triethylamine) in an anhydrous solvent (e.g., toluene).

-

Isocyanate Addition: Add 4-isocyanatobenzenesulfonamide (1.0 equivalent) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Data Presentation and Product Characterization

Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity.

Table 1: Typical Reaction Conditions and Expected Outcomes

| Nucleophile Type | Example Nucleophile | Solvent | Catalyst | Temperature (°C) | Typical Time (h) | Expected Product |

| Primary Aliphatic Amine | Benzylamine | DCM | None | Room Temp | 2-4 | N-Benzyl-N'-(4-sulfamoylphenyl)urea |

| Secondary Aliphatic Amine | Piperidine | DCM | None | Room Temp | 2-4 | N-Piperidinyl-N'-(4-sulfamoylphenyl)urea |

| Primary Aromatic Amine | Aniline | THF | None | Room Temp | 4-8 | N-Phenyl-N'-(4-sulfamoylphenyl)urea |

| Primary Alcohol | Benzyl Alcohol | Toluene | Triethylamine | Reflux | 6-12 | Benzyl (4-sulfamoylphenyl)carbamate |

Product Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[14][15]

-

¹H NMR: Expect to see characteristic signals for the aromatic protons of the 4-sulfamoylphenyl group, as well as signals corresponding to the nucleophile moiety. The NH protons of the newly formed urea or carbamate linkage typically appear as broad singlets. For sulfonylureas, the sulfonylurea proton can appear at a chemical shift of around 10.3 ppm.[16]

-

¹³C NMR: The carbonyl carbon of the urea or carbamate group will have a characteristic chemical shift in the range of 150-170 ppm.[16]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the formation of the desired product by identifying key functional groups.

-

The strong C=O stretching vibration of the urea or carbamate typically appears in the region of 1630-1750 cm⁻¹.

-

The N-H stretching vibrations are observed in the 3200-3400 cm⁻¹ region.

-

The characteristic S=O stretching bands of the sulfonamide group are found around 1350 cm⁻¹ and 1160 cm⁻¹.[17]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.

Conclusion

4-Isocyanatobenzenesulfonamide is a versatile and highly useful reagent for the synthesis of a wide range of sulfonylurea and carbamate derivatives. The nucleophilic addition reactions are generally high-yielding and procedurally simple, making them accessible for various applications in research and development. By understanding the underlying reaction mechanisms and following the detailed protocols provided, researchers can effectively utilize this reagent to construct complex molecules with potential biological activity.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate.

- Zhou, H., Lu, P., Gu, X., & Li, P. (2020). Visible-Light-Mediated Nucleophilic Addition of an α-Aminoalkyl Radical to Isocyanate or Isothiocyanate. Organic Letters.

- Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.

- Arabian Journal of Chemistry. (n.d.). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea.

- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018).

- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.

- Semantic Scholar. (n.d.). FT-IR, Raman, and NMR Spectroscopy and DFT Theory of Glimepiride Molecule as a Sulfonylurea Compound.

- ResearchGate. (n.d.). Mechanism of nucleophilic addition between isocyanate and thiol....

- ACS Publications. (2021). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. The Journal of Organic Chemistry.

- RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances.

- ResearchGate. (n.d.). Magnified 1 H NMR spectra of (a) glimepiride and its solid dispersions....

- ResearchGate. (n.d.). Nucleophilic addition of enamines to isocyanates.

- ResearchGate. (n.d.). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- The Royal Society of Chemistry. (n.d.). Design, synthesis and SAR study of novel sulfonylureas containing an alkenyl moiety.

- ResearchGate. (2025). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.

- Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J.-F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52, 2099-2105.

- Covestro. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PubMed. (n.d.). Characterization and Significance of Sulfonylurea Receptors.

- Cayman Chemical. (2025). 4-Acetamidobenzenesulfonamide - Safety Data Sheet.

- PMC. (n.d.). Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects.

- Chemistry LibreTexts. (2023). 4.6: Nucleophilic Addition Reactions.

- ResearchGate. (n.d.). Large scale preparation of N-substituted urea | Download Table.

- Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.

- Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions.

- YouTube. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction.

- Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8681-8684.

- Ma, J., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis.

- PMC. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.

- YouTube. (2020). Converting Amides to Amine Derivatives with the Hofmann Rearrangement.

- ResearchGate. (n.d.). Reaction of Amines with N1,N10-Ethylene-Bridged Flavinium Salts: The First NMR Spectroscopic Evidence of C10a Tetrahedral Amine Adducts.

- Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.

- YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review.

- MSU Chemistry. (n.d.). Reactions of Alcohols.

- YouTube. (2018). Amine Synthesis Reactions.

- YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.

- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 3. Characterization and significance of sulfonylurea receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields of 4-Isocyanatobenzenesulfonamide Derivatization

Welcome to the technical support center for the derivatization of 4-isocyanatobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the outcomes of their experiments with this versatile reagent. Here, we provide in-depth, field-proven insights to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction with 4-isocyanatobenzenesulfonamide is showing low or no yield. What are the most common initial checks?

A1: Low or no yield in reactions involving 4-isocyanatobenzenesulfonamide often stems from a few common issues. The isocyanate functional group is highly electrophilic and susceptible to hydrolysis.[1] Therefore, the primary checks should revolve around ensuring anhydrous conditions.

-

Solvent Purity: Confirm that your solvent is truly anhydrous. The use of anhydrous polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) is critical to prevent the hydrolysis of the isocyanate back to the corresponding amine.[1]

-

Reagent Purity: Ensure your amine or alcohol nucleophile is free of water.

-

Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

-

Reagent Stability: Verify the quality of your 4-isocyanatobenzenesulfonamide. If it has been stored improperly or for an extended period, it may have already hydrolyzed or oligomerized.

Q2: What is the white precipitate that sometimes forms in my reaction?

A2: The formation of a white precipitate is often the desired product, especially when reacting 4-isocyanatobenzenesulfonamide with primary or secondary amines to form substituted sulfonylureas.[1][2] These urea derivatives can have limited solubility in common organic solvents like DCM, causing them to precipitate out as the reaction progresses.[2] However, an unexpected precipitate could also be the symmetrical urea formed from the hydrolysis of the isocyanate to 4-aminobenzenesulfonamide, which then reacts with another molecule of the isocyanate.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress.[2] Spot the reaction mixture alongside the starting materials (4-isocyanatobenzenesulfonamide and your nucleophile). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression. A suitable eluent system, such as a 1:1 mixture of ethyl acetate and hexanes, can often provide good separation.[2]

Troubleshooting Guide: In-Depth Problem Solving

This section provides a more detailed approach to overcoming specific challenges during the derivatization of 4-isocyanatobenzenesulfonamide.

Issue 1: Consistently Low Yields in Urea Synthesis

-

Question: I am reacting 4-isocyanatobenzenesulfonamide with a primary amine in anhydrous DCM, but my yields are consistently below 50%. What factors should I investigate to optimize this reaction?

-

Answer & Troubleshooting Workflow:

The reaction between an isocyanate and a primary amine to form a urea is typically rapid and high-yielding.[1][3] Persistently low yields suggest underlying issues with reaction conditions or reagent stoichiometry.

Troubleshooting Decision Tree:

Caption: Troubleshooting workflow for low urea synthesis yields.

Detailed Steps for Optimization:

-

Re-evaluate Reagent Purity and Stoichiometry:

-

While the isocyanate is highly reactive, the nucleophilicity of the amine is also crucial. Ensure the amine is pure and free from contaminants that could consume the isocyanate.

-

Carefully check the stoichiometry. While a 1:1 ratio is theoretically sufficient, a slight excess of the amine (e.g., 1.1 equivalents) can sometimes drive the reaction to completion, especially if there's any uncertainty about the purity of the isocyanate.

-

-

Optimize Reaction Conditions:

-

Temperature Control: Although these reactions are often efficient at room temperature, highly exothermic reactions can lead to side products.[2] A good practice is to add the isocyanate solution dropwise to the amine solution at 0°C, then allow the reaction to slowly warm to room temperature.[3]

-

Reaction Time: While many urea formations are rapid, some sterically hindered amines may react more slowly. Monitor the reaction by TLC and consider extending the reaction time if starting material is still present after the initial period.

-

-

Consider Solvent Effects:

-

DCM is a common choice, but for some substrates, other anhydrous aprotic solvents like THF or acetonitrile might offer better solubility for the reactants and products, potentially improving the reaction rate and yield.

-

Quantitative Data Summary for Urea Synthesis Optimization:

-

| Parameter | Recommended Range | Rationale |

| Amine:Isocyanate Ratio | 1.0 - 1.1 : 1.0 | A slight excess of amine can ensure complete consumption of the isocyanate. |

| Concentration | 0.1 - 0.5 M | Balances reaction rate and solubility.[2] |

| Temperature | 0°C to Room Temperature | Controls exothermicity and minimizes side reactions.[3] |

| Reaction Time | 1 - 12 hours | Dependent on amine nucleophilicity and steric hindrance. Monitor by TLC. |

Issue 2: Side Product Formation in Carbamate Synthesis

-

Question: I am trying to synthesize a carbamate by reacting 4-isocyanatobenzenesulfonamide with an alcohol, but I am observing significant formation of a symmetrical urea byproduct. How can I suppress this side reaction?

-

Answer & Troubleshooting Workflow:

The reaction of isocyanates with alcohols to form carbamates is generally slower than their reaction with amines. This slower reaction rate provides a larger window for competing side reactions, most notably the reaction with any trace water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with the starting isocyanate to produce a symmetrical urea.

Reaction Pathway Diagram:

Caption: Competing reaction pathways in carbamate synthesis.

Strategies to Minimize Urea Formation:

-

Rigorous Anhydrous Conditions: This is the most critical factor. Dry your alcohol and solvent meticulously. Using molecular sieves can be beneficial.

-

Catalysis: The addition of a catalyst can significantly accelerate the desired carbamate formation, allowing it to outcompete the hydrolysis reaction. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) or organotin compounds (e.g., dibutyltin dilaurate).

-

Temperature Optimization: Gently heating the reaction (e.g., to 40-60°C) can increase the rate of carbamate formation. However, excessive heat can promote other side reactions, so this should be optimized carefully.

-

Order of Addition: Adding the isocyanate slowly to a solution of the alcohol and catalyst can help to maintain a low concentration of the isocyanate, further minimizing the chance of side reactions.

-

Issue 3: Difficulty in Purifying the Derivatized Product

-

Question: My reaction appears to be successful by TLC, but I am struggling to isolate a pure product. What are the recommended purification strategies?

-

Answer & Purification Strategies:

The choice of purification method depends on the properties of your final product.

-

Crystallization/Precipitation:

-

For many urea derivatives that are solids and have limited solubility, direct filtration from the reaction mixture is a viable and efficient purification method.[2] The collected solid should be washed with a cold, anhydrous solvent in which the starting materials are soluble but the product is not (e.g., cold DCM or diethyl ether).

-

If the product is soluble in the reaction solvent, concentration of the crude mixture followed by trituration with a non-polar solvent like hexanes or ether can induce precipitation or crystallization of the pure product.

-

-

Liquid-Liquid Extraction:

-

If your product is soluble and stable in a broader range of solvents, an extractive workup can be used to remove unreacted starting materials or water-soluble byproducts. This is a common preliminary purification step before chromatography.

-

-

Silica Gel Chromatography:

-

This is a versatile method for purifying soluble derivatives. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typically effective.

-

Caution: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If this is suspected, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

-

-

Semi-Preparative HPLC:

-

For challenging separations or when very high purity is required, semi-preparative HPLC is a powerful technique. This method is particularly useful for separating structurally similar impurities from the desired product.

-

-

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Substituted Urea

-

Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the primary or secondary amine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).[2]

-

Reaction: Cool the solution to 0°C using an ice bath. In a separate flask, dissolve 4-isocyanatobenzenesulfonamide (1.0 mmol, 200.2 mg) in anhydrous DCM (5 mL). Add the isocyanate solution dropwise to the stirred amine solution over 5-10 minutes.

-

Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.[2]

-

Isolation:

-

If a precipitate forms: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, fresh DCM. Dry the solid under vacuum to obtain the pure urea derivative.[2]

-

If no precipitate forms: Remove the solvent in vacuo. Purify the resulting residue by silica gel chromatography or crystallization.

-

Protocol 2: General Procedure for the Catalytic Synthesis of a Carbamate

-

Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 mmol), anhydrous THF (10 mL), and a catalytic amount of dibutyltin dilaurate (approx. 1-2 mol%).

-

Reaction: Heat the mixture to 50°C. In a separate flask, dissolve 4-isocyanatobenzenesulfonamide (1.1 mmol, 220.2 mg) in anhydrous THF (5 mL). Add the isocyanate solution dropwise to the heated alcohol solution over 15-20 minutes.

-

Monitoring: Maintain the reaction at 50°C and stir for 4-16 hours. Monitor the consumption of the starting materials by TLC.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by silica gel chromatography, typically using a hexanes/ethyl acetate gradient.

References

-

Urea derivative synthesis by amination, rearrangement or substitution - Organic Chemistry Portal. Available at: [Link]

-

Reaction condition optimization a | Download Table - ResearchGate. Available at: [Link]

-

One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method - Rasayan J. Chem. Available at: [Link]

-

Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. Available at: [Link]

-

Identifying general reaction conditions by bandit optimization - PubMed. Available at: [Link]

-

Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid - Farmaceuticky Obzor. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. Available at: [Link]

Sources

Troubleshooting low labeling efficiency with 4-Isocyanatobenzenesulfonamide

Technical Support Center: 4-Isocyanatobenzenesulfonamide (4-IBSA) Labeling

Executive Summary: The "Race Against Water"

Current Status: You are experiencing low labeling efficiency with 4-Isocyanatobenzenesulfonamide (4-IBSA). The Core Conflict: Isocyanate conjugation is a kinetic race between your target protein’s amines and water. 4-IBSA is an aromatic isocyanate, making it significantly more reactive—and therefore more moisture-sensitive—than aliphatic counterparts (e.g., alkyl isocyanates).

If your yield is low, the reagent is likely hydrolyzing before it can find a lysine residue. This guide prioritizes anhydrous handling and pH optimization to tilt the kinetics back in your favor.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the failure point.

Figure 1: Diagnostic logic for identifying the root cause of low isocyanate labeling efficiency.

Part 2: The Chemistry of Failure (Root Cause Analysis)

To fix the problem, you must understand the competing mechanisms. 4-IBSA does not just "fade away"; it actively destroys itself in aqueous conditions.

Mechanism 1: The Desired Path (Urea Formation)

The isocyanate electrophile (-N=C=O) is attacked by a deprotonated primary amine (Protein-NH2) to form a stable urea linkage.

-

Requirement: The amine must be uncharged (nucleophilic). Lysine pKa is ~10.5; N-terminus pKa is ~7.6–8.0.

Mechanism 2: The Hydrolysis Trap (The "Dead" Reagent)

Water attacks the isocyanate to form an unstable carbamic acid, which spontaneously decarboxylates into an amine (sulfanilamide) and CO2.

-

Critical Failure Mode: The newly formed amine is also a nucleophile. It reacts with the remaining 4-IBSA to form a symmetric urea dimer (insoluble precipitate). If you see white precipitate, your reagent consumed itself.

Figure 2: The competition between protein labeling and hydrolysis-driven dimerization.

Part 3: Troubleshooting Guides

Issue 1: Reagent Precipitation or "Cloudy" Stock

Diagnosis: Moisture contamination in your organic solvent. Explanation: Aromatic isocyanates react instantly with trace water in DMSO or DMF.

-

Solution:

-

Use Anhydrous Solvents: Do not use "molecular biology grade" DMSO that has been opened. Use anhydrous (99.9%) DMSO/DMF packed under argon/nitrogen.

-

Single-Use Aliquots: Dissolve 4-IBSA immediately before use. Never store 4-IBSA in solution.

-

Dry Glassware: Ensure all vials are dry.

-

Issue 2: Zero Labeling (Despite Clear Solution)

Diagnosis: Buffer Incompatibility. Explanation: You are likely using Tris, Glycine, or Ammonium ions. These buffers contain primary amines that outcompete your protein for the isocyanate.

-

Solution:

-

Switch Buffers: Use 0.1 M Sodium Phosphate, 0.1 M Borate, 0.1 M HEPES, or 0.1 M Bicarbonate.

-

Dialysis: If your protein is in Tris, dialyze extensively into PBS or Borate before labeling.

-

Issue 3: Low Efficiency (Partial Labeling)

Diagnosis: Sub-optimal pH. Explanation:

-

pH < 7.5: Lysines are protonated (NH3+) and cannot attack the isocyanate.

-

pH > 9.5: Hydrolysis of the isocyanate becomes too fast, destroying the reagent before it labels the protein.

-

Solution: Target pH 8.5 . This balances lysine reactivity (pKa ~10.5, but sufficient deprotonation occurs at 8.5) against hydrolysis rates.[1]

Part 4: Optimized Protocol (Self-Validating)

Reagents:

-

Target Protein (1–5 mg/mL in 0.1 M Sodium Borate or Phosphate, pH 8.5).

-

4-IBSA (Solid).

-

Anhydrous DMSO (freshly opened).

| Step | Action | Technical Rationale |

| 1 | Prepare Protein | Ensure protein is in amine-free buffer (pH 8.5). Concentration >2 mg/mL is preferred to favor second-order kinetics (protein-reagent collision) over pseudo-first-order hydrolysis. |

| 2 | Calculate Excess | Aromatic isocyanates require less excess than esters but suffer from hydrolysis. Start with 10–20 molar excess . |

| 3 | Solubilize 4-IBSA | Dissolve 4-IBSA in anhydrous DMSO to 10 mM. CRITICAL: Do this immediately before addition. Do not let it sit. |

| 4 | Initiate Reaction | Add DMSO stock to protein. Keep final DMSO < 10% (v/v) to prevent protein denaturation. Vortex gently. |

| 5 | Incubation | Incubate for 1 hour at 4°C or 30 mins at Room Temp . Note: 4°C slows hydrolysis more than it slows the labeling reaction, often improving yields. |

| 6 | Quench | Add excess Tris-HCl (1 M, pH 8.0) or Glycine. This scavenges unreacted isocyanate. |

| 7 | Purification | Desalt via Zeba spin columns or dialysis to remove hydrolyzed byproducts (sulfanilamide). |

Part 5: Frequently Asked Questions (FAQ)

Q: Can I store the 4-IBSA stock solution at -20°C? A: No. Even at -20°C, trace moisture in DMSO will hydrolyze the isocyanate over time. Always weigh out the solid powder and dissolve it fresh for every experiment.

Q: My protein precipitates after adding 4-IBSA. Why? A: This is likely "over-labeling." If you modify too many lysines, you neutralize the protein's positive charges, causing it to reach its isoelectric point (pI) or become too hydrophobic (due to the phenyl ring of 4-IBSA).

-

Fix: Reduce the molar excess from 20x to 5x or 10x.

Q: Why use Borate buffer instead of PBS? A: While PBS works, Borate (pH 8.5) provides a better buffering capacity at the optimal pH for isocyanate reactions. PBS has poor buffering capacity above pH 7.5.

Q: How do I calculate the Degree of Labeling (DOL)? A: 4-IBSA contains a sulfonamide group. If you do not have a specific extinction coefficient for the conjugate, use LC-MS (mass shift of +197.21 Da per label) for accurate characterization. UV-Vis estimation is difficult due to the overlap of the phenyl ring absorption with protein (280 nm).

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets for Bioconjugation - Amines).

-

Annunziato, M. E., et al. (1993). p-Maleimidophenyl isocyanate: A novel heterobifunctional linker for hydroxyl to thiol coupling. Bioconjugate Chemistry, 4(3), 212-218. (Details aromatic isocyanate hydrolysis rates).

-

Banks, P., & Paquette, D. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules. Bioconjugate Chemistry.[2][3][4][5] (Discusses pH optimization for amine-reactive probes).

-

PubChem. (n.d.). 4-Isocyanatobenzenesulfonamide Compound Summary. National Library of Medicine.

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]

- 5. Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Minimizing side reactions during 4-Isocyanatobenzenesulfonamide coupling

Technical Support Center: 4-Isocyanatobenzenesulfonamide Coupling

Status: Active Operator: Senior Application Scientist (Dr. A. Vance) Subject: Minimizing Side Reactions & Optimization of Reaction Conditions

Overview

Welcome to the Technical Support Center. You are likely working with 4-Isocyanatobenzenesulfonamide (CAS: 17852-98-3), a bifunctional building block containing a highly electrophilic isocyanate (

This reagent is critical in the synthesis of carbonic anhydrase inhibitors (CAIs), substituted ureas, and sulfonylurea derivatives. However, its dual nature presents specific challenges: moisture sensitivity (hydrolysis) and self-reactivity (polymerization).

Below are the resolved tickets for the most common failure modes, followed by validated protocols and mechanistic pathways.

Troubleshooting Guide (Ticket System)

Ticket #001: Formation of Insoluble White Precipitate